![molecular formula C46H55N11O7S B12321589 (2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12321589.png)

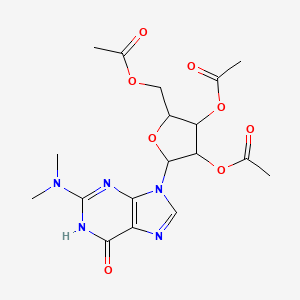

(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

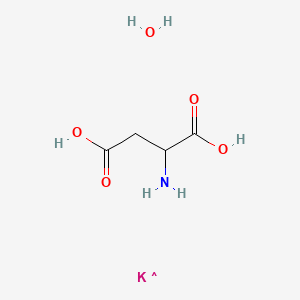

His-Cys-Lys-Phe-Trp-Trp is a hexapeptide composed of the amino acids histidine, cysteine, lysine, phenylalanine, tryptophan, and tryptophan. This compound is known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The molecular formula of His-Cys-Lys-Phe-Trp-Trp is C46H55N11O7S, and it has a molecular weight of 906.06 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of His-Cys-Lys-Phe-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

In an industrial setting, the production of His-Cys-Lys-Phe-Trp-Trp may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, purified, and subjected to further processing to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

His-Cys-Lys-Phe-Trp-Trp can undergo various chemical reactions, including oxidation, reduction, and substitution. The cysteine residue is particularly susceptible to oxidation, forming disulfide bonds. The tryptophan residues can undergo oxidation to form kynurenine or other oxidative products .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the cysteine residue to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds back to free thiols.

Substitution: Nucleophilic substitution reactions can occur at the histidine or lysine residues under appropriate conditions.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from the reduction of disulfide bonds.

Substitution: Modified peptides with substituted groups at histidine or lysine residues.

Applications De Recherche Scientifique

His-Cys-Lys-Phe-Trp-Trp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting HIV-1 integrase and its potential as an antiviral agent.

Mécanisme D'action

His-Cys-Lys-Phe-Trp-Trp exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for the integration of viral DNA into the host genome. The peptide binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load and preventing the spread of infection .

Comparaison Avec Des Composés Similaires

Similar Compounds

His-Cys-Lys-Phe-Trp: A pentapeptide with similar inhibitory activity against HIV-1 integrase.

His-Cys-Lys-Phe-Trp-Trp-Trp: A heptapeptide with extended sequence and potentially enhanced activity.

His-Cys-Lys-Phe-Trp-Tyr: A hexapeptide with tyrosine replacing one of the tryptophan residues, offering different binding properties.

Uniqueness

His-Cys-Lys-Phe-Trp-Trp is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its high affinity for HIV-1 integrase. The combination of histidine, cysteine, lysine, phenylalanine, and tryptophan residues provides a distinct structural and functional profile that sets it apart from other similar peptides .

Propriétés

IUPAC Name |

2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHDAFCBITUNSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55N11O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)

![4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)

![2-[4-[(Z)-2-chloro-2-(4-chlorophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12321538.png)

![17-[4-(3,3-Dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321547.png)

![2-[bis(carboxylatomethyl)amino]-6-[[4-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-4-oxobutanoyl]amino]hexanoate;hydron;nickel(3+);dihydrate](/img/structure/B12321554.png)